N-[(3,4-dimethoxyphenyl)methyl]-4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide
Description
N-[(3,4-dimethoxyphenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields such as medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C22H31N3O5 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4',6'-dimethyl-5'-oxospiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide |
InChI |
InChI=1S/C22H31N3O5/c1-14-20(26)24(2)13-22(30-14)10-16-6-7-17(11-22)25(16)21(27)23-12-15-5-8-18(28-3)19(9-15)29-4/h5,8-9,14,16-17H,6-7,10-13H2,1-4H3,(H,23,27) |
InChI Key |
FBNMATQMFXRNHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CC2(O1)CC3CCC(C2)N3C(=O)NCC4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is also used in drug discovery.
Tropane Alkaloids: These compounds have a similar core structure and exhibit a wide range of biological activities.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-4’,6’-dimethyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
